molecular formula C9H11BrN2 B1386069 N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine CAS No. 1094755-35-7

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine

Cat. No.: B1386069
CAS No.: 1094755-35-7
M. Wt: 227.1 g/mol
InChI Key: ZFPANTAPQQDOKQ-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₉H₁₁BrN₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 5-bromopyridine-3-carboxaldehyde with cyclopropanamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-[(5-bromopyridin-3-yl)methyl]cyclopropanone.

    Reduction: Formation of this compound.

    Substitution: Formation of N-[(5-methoxypyridin-3-yl)methyl]cyclopropanamine.

Scientific Research Applications

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
  • N-[(5-methoxypyridin-3-yl)methyl]cyclopropanamine
  • N-[(5-chloropyridin-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine is unique due to the presence of the bromine atom at the 5-position of the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-3-7(4-11-6-8)5-12-9-1-2-9/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPANTAPQQDOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine
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N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine

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